3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound with borate groups . It has the empirical formula C12H18BNO3 and a molecular weight of 235.09 .
Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.09 . Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.Scientific Research Applications
Deprotometalation and Regioselectivity
- Deprotometalation of Pyridines : The compound has applications in the deprotometalation of substituted pyridines, providing efficient functionalization at specific positions. A study conducted by Hedidi et al. (2016) on methoxy- and fluoro-pyridines using a mixed lithium-zinc combination and intercepted by iodine, demonstrated successful functionalization at various positions of pyridines, relevant to the structural properties of similar compounds like 3-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Hedidi et al., 2016).
Structural and Conformational Analysis
- Crystal Structure and DFT Study : The compound is involved in the structural and conformational analysis of boric acid ester intermediates. Huang et al. (2021) conducted a study on similar compounds, focusing on their synthesis, structure confirmation using spectroscopic techniques, and crystallographic analysis. This research provides insights into the physicochemical properties and molecular structures, which are significant for understanding the behavior of this compound (Huang et al., 2021).
Polymer Synthesis and Applications
- Conducting Polymers : Research by Sotzing et al. (1996) on derivatives of bis(pyrrol-2-yl) arylenes highlights the synthesis of conducting polymers, which is relevant to the application of the compound . These polymers show low oxidation potentials and are stable in the electrically conducting form, indicating the potential use of similar compounds in electronic applications (Sotzing et al., 1996).
Catalysis
- Catalytic Properties in Organic Reactions : The compound can potentially be used in catalytic processes. Capka et al. (1993) explored the use of similar pyridine derivatives in the catalysis of hydrosilylation of alkenes. Their research suggests the efficiency of such compounds as catalysts, which is relevant for understanding the catalytic potential of this compound (Capka et al., 1993).
Future Directions
properties
IUPAC Name |
3-(2-methoxyethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-12(10-16-9-11)18-7-6-17-5/h8-10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXOOQHQJSHMQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.